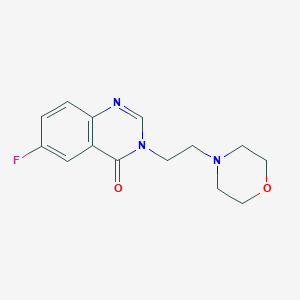
6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one, also known as JNJ-38877605, is a chemical compound that has shown potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one is not fully understood, but it has been proposed that it inhibits the activity of certain enzymes and signaling pathways that are involved in tumor growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one can induce cell cycle arrest and apoptosis in tumor cells, reduce the production of pro-inflammatory cytokines, and protect neurons from oxidative stress and neuroinflammation. However, the specific biochemical and physiological effects of this compound may vary depending on the cell type and experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one in lab experiments is its potential to target multiple signaling pathways and cellular processes. However, its low solubility and stability may limit its use in certain experimental settings. Additionally, further studies are needed to determine the optimal concentration and duration of treatment for different cell types and experimental models.
Direcciones Futuras
There are several future directions for research on 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one. One direction is to investigate its potential in combination with other anti-tumor or anti-inflammatory agents. Another direction is to explore its effects on other cellular processes, such as autophagy and DNA damage response. Additionally, further studies are needed to optimize its chemical structure and improve its pharmacokinetic properties for potential clinical applications.
Métodos De Síntesis
The synthesis of 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been described in several scientific studies. One method involves the reaction of 4-chloro-6-fluoroquinazoline with N-(2-aminoethyl)morpholine in the presence of a palladium catalyst. Another method involves the reaction of 6-fluoro-4-(3H)-quinazolinone with 2-(chloromethyl)morpholine in the presence of a base.
Aplicaciones Científicas De Investigación
The potential of 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been explored in various scientific research applications. One study found that this compound has anti-tumor activity in vitro and in vivo. Another study found that it has anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c15-11-1-2-13-12(9-11)14(19)18(10-16-13)4-3-17-5-7-20-8-6-17/h1-2,9-10H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOHQMMZJZIKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=NC3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenol trifluoroacetate (salt)](/img/structure/B6059330.png)
![5-(1-benzofuran-2-yl)-N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6059338.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide](/img/structure/B6059341.png)
![1-(cyclopropylmethyl)-3-{[(3,5-difluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6059344.png)
![4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B6059358.png)
![N-cyclobutyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6059372.png)
![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide](/img/structure/B6059380.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B6059384.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6059404.png)
![N-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]acetamide](/img/structure/B6059407.png)
![1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6059415.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B6059420.png)

![(3-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6059427.png)